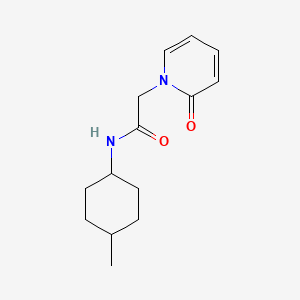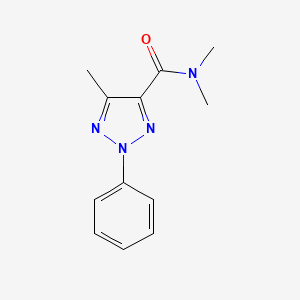
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, also known as TPTC, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. TPTC is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been studied as a potential drug candidate for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In materials science, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been used as a reagent for the determination of trace amounts of copper in water samples.
Mecanismo De Acción
The mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs play a role in the invasion and metastasis of cancer cells, and the inhibition of MMP activity has been shown to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to have biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its potential as a drug candidate for the treatment of cancer. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been shown to inhibit the growth of cancer cells, and its mechanism of action has been studied extensively. However, one limitation of using N,N,5-trimethyl-2-phenyltriazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for the treatment of cancer, and the investigation of its potential applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of N,N,5-trimethyl-2-phenyltriazole-4-carboxamide and its biochemical and physiological effects.
Métodos De Síntesis
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide has been synthesized through various methods, including the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). Another method involves the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine hydrochloride and triethylamine in the presence of DCC or DIC. N,N,5-trimethyl-2-phenyltriazole-4-carboxamide can also be synthesized through the reaction of 2-phenyl-1H-1,2,3-triazole-4-carboxylic acid with trimethylamine in the presence of a catalyst, such as triethylamine or N-methylimidazole.
Propiedades
IUPAC Name |
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-11(12(17)15(2)3)14-16(13-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSPGTPPBGMJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,5-trimethyl-2-phenyltriazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

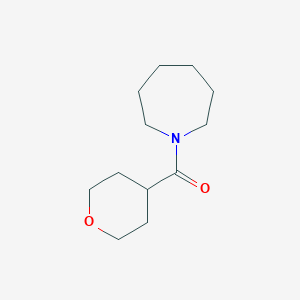

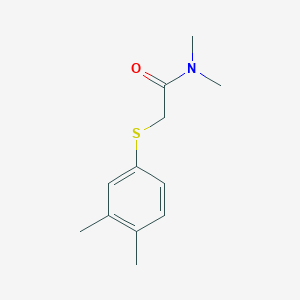
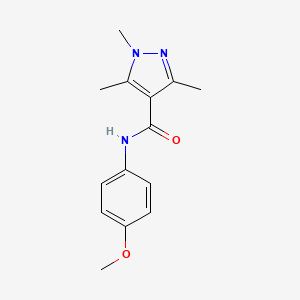
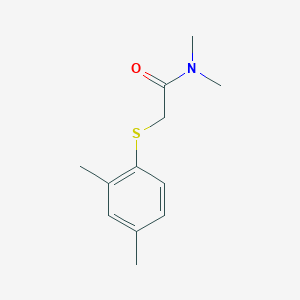
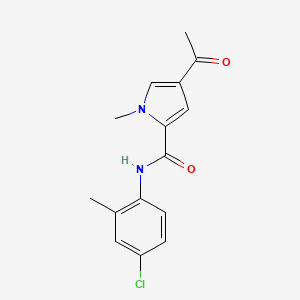



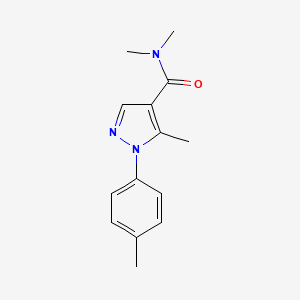

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
